molecular formula C5H10N4 B1489377 1-(2-aminoethyl)-1H-pyrazol-5-amine CAS No. 144991-31-1

1-(2-aminoethyl)-1H-pyrazol-5-amine

Cat. No.: B1489377
CAS No.: 144991-31-1
M. Wt: 126.16 g/mol
InChI Key: LTOKFCQKYZDGNS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C 5 H 10 N 4 and a molecular weight of 126.17 g/mol. It is part of the 5-aminopyrazole chemical family, a privileged scaffold in medicinal chemistry known for its significant therapeutic potential and role as a versatile building block for synthesizing more complex molecules . The compound's key structural feature is the presence of a free amino group on the pyrazole ring, which acts as a hydrogen bond donor and acceptor. This allows it to form numerous critical interactions with biological targets, making 5-aminopyrazoles advantageous frameworks for developing ligands for various enzymes and receptors . Its primary research application is as a key synthetic intermediate in drug discovery projects, particularly for developing inhibitors of metalloproteinases like meprin α and β . These proteases are emerging as important drug targets linked to cancer, Alzheimer's disease, and fibrotic diseases . The 1-(2-aminoethyl) side chain provides a handle for further functionalization, allowing researchers to extend the molecular structure to probe additional binding pockets within enzyme active sites . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-aminoethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOKFCQKYZDGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-aminoethyl)-1H-pyrazol-5-amine, also known as a dihydrochloride salt, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects on cancer cell lines.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, derivatives of aminopyrazoles have been shown to inhibit the proliferation of tumor cell lines while sparing normal fibroblasts from toxicity. For example, the MTT assay results indicated that certain pyrazole derivatives could reduce the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells significantly without affecting normal cells adversely .

Case Studies

  • MTT Assay Results :
    • Compound : Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
    • Cell Lines Tested : HepG2 and HeLa
    • Growth Inhibition :
      • HepG2: 54.25%
      • HeLa: 38.44%
      • Normal Fibroblast GM-6114: 80.06% (no significant toxicity observed) .
  • Cytotoxicity Studies :
    • Pyrazolo[3,4-b]pyridines synthesized from 5-aminopyrazoles demonstrated cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines, indicating a pathway for developing new anticancer agents .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound may act as an inhibitor of specific kinases such as p38 MAPK, which is involved in cellular stress responses and inflammation . The incorporation of various substituents on the pyrazole ring has been shown to modulate its biological activity significantly.

Data Table: Summary of Biological Activities

Activity Type Cell Line Inhibition (%) Remarks
AnticancerHepG254.25Significant growth inhibition
AnticancerHeLa38.44Moderate growth inhibition
CytotoxicityNormal Fibroblast19.94No significant toxicity observed
AntimicrobialVarious StrainsVariableEffective against multiple strains

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-aminoethyl)-1H-pyrazol-5-amine, in anticancer therapies. For instance, aminopyrazoles have been identified as effective ligands for various receptors and enzymes, including kinases involved in cancer progression. Research has demonstrated that modifications to the pyrazole structure can enhance anticancer properties against different tumor cell lines, such as HepG2 and MCF-7, with significant inhibition rates observed in vitro .

Case Study:
A study synthesized a series of 4,5-diaryl-3-amino-pyrazoles which exhibited promising anticancer activity. One compound showed a mean growth inhibition of 54.25% against HepG2 cells, indicating its potential as a lead structure for further development .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives is another significant application area. Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities. For example, derivatives containing disulfide moieties demonstrated potent antifungal activity against Valsa mali and notable antibacterial effects against Pseudomonas syringae .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenEC50 (mg/L)MIC90 (mg/L)
7fValsa mali0.64-
7bPseudomonas syringae-1.56

Crop Protection

The role of pyrazole derivatives in crop protection is gaining traction due to their bioactive properties. Research indicates that these compounds can effectively combat plant pathogens, thus enhancing agricultural productivity. The aforementioned study on compound 7f revealed its efficacy in inhibiting Valsa mali infection in apples, suggesting its potential use as a fungicide in agriculture .

Case Study:
In vivo experiments confirmed that compound 7f could inhibit fungal infections at concentrations comparable to established fungicides like tebuconazole, making it a candidate for further development in agricultural applications .

Synthesis and Structural Modifications

The synthesis of this compound involves straightforward methodologies that allow for structural modifications to enhance biological activity. A notable approach includes solvent-free condensation reactions that yield high purity and yield of the desired compounds .

Synthesis Overview:
A one-pot reaction involving readily available starting materials has been reported to produce various substituted pyrazoles efficiently. This method not only simplifies the synthesis but also opens avenues for creating libraries of compounds with tailored properties for specific applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features

The inhibitory or antagonistic properties of pyrazol-5-amine derivatives are highly dependent on:

  • Substituent position : Regioisomerism (e.g., 3- vs. 4-position substituents) can drastically alter target selectivity. For example, switching substituent positions in fluorophenyl-pyridinyl pyrazol-5-amine derivatives shifted inhibitory activity from p38αMAP kinase to cancer-related kinases .
  • Substituent chain length : In thiazolyl-pyrazol-5-amine H3 receptor antagonists, elongation of alkyl chains from 1 to 3 methylene groups increased potency (pA2 = 8.27), while longer chains reduced activity .
  • Substituent electronic properties : Electron-withdrawing groups (e.g., trifluoromethyl) or aromatic systems (e.g., thiophene, pyridine) influence binding affinity and metabolic stability .
Comparison Table: Structural and Functional Data
Compound Name Substituent at Position 1 Molecular Weight Key Biological Activity/Notes Reference
1-(2-Aminoethyl)-1H-pyrazol-5-amine 2-Aminoethyl 140.18* Hypothesized kinase/receptor modulation
1-Ethyl-1H-pyrazol-5-amine Ethyl 111.15 No reported activity; simpler structure
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl 179.24 Acute toxicity (H302); safety limits use
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine Thienylethyl + 3-methyl 207.29 Structural analog with sulfur-based lipophilicity
1-[2-Methoxybenzyl]-3-methyl-1H-pyrazol-5-amine 2-Methoxybenzyl + 3-methyl 281.78 Bulkier substituent; potential CNS penetration
Thiazol-4-yl derivatives (H3 antagonists) Thiazol-4-yl + variable chains ~250–300 pA2 = 5.65–7.76 (lower potency)
Thiazol-5-yl derivatives (H3 antagonists) Thiazol-5-yl + variable chains ~250–300 pA2 = 7.45–8.27 (higher potency)

*Calculated based on molecular formula C₅H₁₀N₄.

Key Findings from Analogous Compounds

Chain Length Optimization: In thiazolyl-pyrazol-5-amine H3 antagonists, a 3-methylene chain in the 1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)] group yielded peak activity (pA2 = 8.27) . This suggests that the 2-aminoethyl group in the target compound may offer an optimal balance between flexibility and steric bulk for receptor engagement.

Regioisomerism and Selectivity :

  • Fluorophenyl-pyridinyl pyrazol-5-amine regioisomers exhibited a complete switch in kinase inhibition profiles, highlighting the sensitivity of biological activity to substituent positioning .

Preparation Methods

Method Overview

  • Starting Material : N-Boc-β-alanine (7) is converted to the β-keto ester (8) through a Masamune-Claisen type condensation.
  • Key Reaction : Treatment of β-keto ester (8) with hydrazines (9a–g) in refluxing methanol yields tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (10a–e) and 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates (11f,g).
  • Deprotection : Acidolytic removal of the Boc group (using HCl in ethyl acetate) affords the target 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (6b,c).
  • Further Functionalization : The amino group can be acylated to yield N-acyl derivatives (12b,c, 13c) or N,O-diacyl derivatives (14).

Reaction Scheme Summary

Step Reagents and Conditions Outcome
i CDI, MeCN, r.t., then potassium monomethyl malonate, MgCl2, r.t. Formation of β-keto ester (8)
ii Hydrazines (9a–g), MeOH, reflux Formation of pyrazolyl carbamates (10a–e, 11f,g)
iii HCl–EtOAc, r.t. Deprotection to yield 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (6b,c)
iv-v Ac2O or PhCOCl, MeOH, Et3N, 0→20 °C or CH2Cl2, Et3N, r.t. Acylation to N-acyl or N,O-diacyl derivatives

Yields and Selected Data

Compound R1 Substituent Yield (%)
6b Methyl 78
6c Phenyl 84
10a–e Various (H, Me, Ph, 4-Cl, 4-COOH-Ph) 48–83
11f,g Heteroaryl groups 66–81
12b,c N-acyl derivatives 62–87
13c N-benzoylated 55
14 N,O-dibenzoylated 79

This synthetic route is notable for its straightforwardness, good yields, and the ability to introduce various substituents on the pyrazole ring and the aminoethyl side chain, making it highly suitable for medicinal chemistry applications.

Alternative Route via Pyrazolyl Acetates and Amidation

Another sophisticated method involves the synthesis of N,N-dialkyl analogues of the target compound through a multi-step process starting from dimethyl acetone-1,3-dicarboxylate.

Method Overview

  • Initial Step : Dimethyl acetone-1,3-dicarboxylate (21) reacts with monosubstituted hydrazines (9) to form methyl (pyrazol-3-yl)acetates (22a,b).
  • Hydrolysis : These esters are hydrolyzed to the corresponding carboxylic acids (23a,b).
  • Amidation : The acids are amidated with secondary amines (17a–c) to yield carboxamides (24a, 25b,c).
  • Reduction : Final reduction of the carboxamides using lithium aluminum hydride (LiAlH4) produces the desired N,N-dialkyl-1-(2-aminoethyl)-1H-pyrazol-5-amines (15a,b, 26c).

Reaction Scheme Summary

Step Reagents and Conditions Outcome
i R1NHNH2, MeOH, reflux Formation of methyl (pyrazol-3-yl)acetates (22a,b)
ii NaOH–H2O, r.t. Hydrolysis to carboxylic acids (23a,b)
iii CDI, MeCN, r.t., then secondary amines (17a–c), MeCN, r.t. Amidation to carboxamides (24a, 25b,c)
iv LiAlH4, THF, 60 °C Reduction to N,N-dialkyl pyrazolyl amines (15a,b, 26c)

Yields and Selected Data

Compound R1 Substituent R2 Substituent R3 Substituent Yield (%)
22a Phenyl - - 62
22b 4-Methoxyphenyl - - 43
23a Phenyl - - 94
23b 4-Methoxyphenyl - - 79
24a Phenyl Me CH2Ph 48
25b 4-Methoxyphenyl (CH2)4- - 79
25c Phenyl CH2Ph CH2Ph 42
15a Phenyl Me CH2Ph 50
15b 4-Methoxyphenyl (CH2)4- - 54
26c Phenyl CH2Ph CH2Ph 50

This approach is particularly useful for synthesizing N,N-dialkyl derivatives and demonstrates good overall yields, although the multi-step sequence is more complex than the β-keto ester method.

General Mechanistic Insights and Synthetic Considerations

  • Hydrazine Condensation : The key step in both methods involves nucleophilic attack by hydrazine derivatives on carbonyl or activated ester functionalities, leading to hydrazone intermediates that cyclize to form the pyrazole ring.
  • Functional Group Tolerance : Both methods accommodate a variety of substituents on the pyrazole ring and side chains, enabling the synthesis of diverse analogues.
  • Protecting Groups : The use of Boc-protection on amino acids and carbamates allows for selective deprotection steps, facilitating purification and functional group transformations.
  • Reduction and Amidation : The second method’s use of amidation followed by reduction allows for the introduction of secondary amine substituents, expanding structural diversity.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
β-Keto Ester Condensation with Hydrazines N-Boc-β-alanine → β-keto ester Hydrazine condensation, deprotection, acylation Straightforward, versatile, good yields Limited to primary amines mostly
Pyrazolyl Acetates to Amidation and Reduction Dimethyl acetone-1,3-dicarboxylate Hydrazine condensation, hydrolysis, amidation, reduction Enables N,N-dialkyl derivatives Multi-step, moderate overall yield

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(2-aminoethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazol-5-amine derivatives typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For 1-(2-aminoethyl) substitution, a multi-step approach is often employed:

Core formation : React ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

Substitution : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) .

  • Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Catalysts like p-toluenesulfonic acid (p-TsOH) enhance cyclization efficiency .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.2–6.5 ppm (pyrazole C-H), δ 3.4–3.6 ppm (CH₂NH₂), and δ 1.8–2.1 ppm (NH₂).
  • Mass Spectrometry : ESI-MS (positive mode) expects [M+H]⁺ at m/z 153.22 (C₆H₁₁N₃) .
  • Purity : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Discrepancies in spectra may indicate byproducts like oxidized amines or incomplete substitution .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Stability Testing :

  • pH : Incubate in buffers (pH 2–12) at 25°C for 24–72 hours; monitor degradation via TLC or HPLC. Pyrazoles are generally stable in neutral to mildly acidic conditions but hydrolyze in strong bases .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C for most pyrazoles). Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electron density maps. The aminoethyl group’s lone pair enhances nucleophilicity at the pyrazole N1 position, favoring electrophilic substitutions .
  • Docking : Use AutoDock Vina to simulate binding to targets like histamine H₃ receptors. The 2-aminoethyl side chain may form hydrogen bonds with Asp²⁹⁴ and Tyr³⁷³ residues, explaining antagonistic activity observed in analogous compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Approach :

Dose-Response Curves : Test across concentrations (1 nM–100 µM) in primary cell lines (e.g., RAW 264.7 macrophages) to identify therapeutic windows.

Mechanistic Studies : Use siRNA knockdown or inhibitors to isolate pathways (e.g., NF-κB for inflammation; caspase-3 for apoptosis).

Structural Analog Comparison : Compare with 1-methyl-3-phenyl derivatives (e.g., C10H11N3) to assess substituent effects on activity .

Q. How do substituent position and steric effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Key Findings :

  • Positional Effects : The 5-amine group directs electrophiles to the pyrazole C4 position. Steric hindrance from the 2-aminoethyl group reduces reactivity at C3 .
  • Steric Maps : Molecular mechanics (MMFF94) simulations show that bulkier substituents at C1 decrease NAS rates by 40–60% compared to methyl groups .

Q. What methodologies validate the compound’s role as a ligand in coordination chemistry (e.g., metal-organic frameworks)?

  • Experimental Design :

  • Synthesis : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water (1:1) under reflux.
  • Characterization :
  • UV-Vis : λmax shifts (e.g., 280→320 nm for Cu complexes).
  • XRD : Monoclinic crystal structures with N–M–N bond angles ~90° confirm octahedral geometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-aminoethyl)-1H-pyrazol-5-amine
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